molecular formula C12H14BrNO4S B7418146 2-Bromo-4-[(1-ethylcyclopropyl)sulfamoyl]benzoic acid

2-Bromo-4-[(1-ethylcyclopropyl)sulfamoyl]benzoic acid

Cat. No.: B7418146
M. Wt: 348.21 g/mol
InChI Key: ZUIJHABKGDGHHO-UHFFFAOYSA-N
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Description

2-Bromo-4-[(1-ethylcyclopropyl)sulfamoyl]benzoic acid is an organic compound that features a bromine atom, a sulfamoyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-[(1-ethylcyclopropyl)sulfamoyl]benzoic acid can be achieved through a multi-step process involving the following key steps:

    Sulfamoylation: The sulfamoyl group can be introduced by reacting the brominated intermediate with sulfamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-[(1-ethylcyclopropyl)sulfamoyl]benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The sulfamoyl group can undergo oxidation or reduction under appropriate conditions.

    Coupling Reactions: The benzoic acid moiety can participate in coupling reactions such as Suzuki-Miyaura or Heck coupling.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Substitution: Formation of substituted benzoic acid derivatives.

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Coupling: Formation of biaryl or styrene derivatives.

Scientific Research Applications

2-Bromo-4-[(1-ethylcyclopropyl)sulfamoyl]benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties.

    Biological Studies: It may be used in the study of enzyme inhibition or as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2-Bromo-4-[(1-ethylcyclopropyl)sulfamoyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom and sulfamoyl group can interact with biological targets through hydrogen bonding, van der Waals interactions, and covalent bonding, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-sulfamoylbenzoic acid
  • 2-Bromo-4-(methylsulfamoyl)benzoic acid
  • 2-Bromo-4-[(1-cyclopropyl)sulfamoyl]benzoic acid

Uniqueness

2-Bromo-4-[(1-ethylcyclopropyl)sulfamoyl]benzoic acid is unique due to the presence of the 1-ethylcyclopropyl group, which can impart distinct steric and electronic properties

Properties

IUPAC Name

2-bromo-4-[(1-ethylcyclopropyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4S/c1-2-12(5-6-12)14-19(17,18)8-3-4-9(11(15)16)10(13)7-8/h3-4,7,14H,2,5-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIJHABKGDGHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC1)NS(=O)(=O)C2=CC(=C(C=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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